molecular formula C21H41NO2 B1326318 (S)-N-(1-Hydroxypropan-2-yl)oleamide CAS No. 909891-90-3

(S)-N-(1-Hydroxypropan-2-yl)oleamide

Cat. No. B1326318
M. Wt: 339.6 g/mol
InChI Key: IPVYNYWIRWMRHH-PISNEZEASA-N
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Description

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a chemical compound that has gained interest in recent years due to its potential applications in various fields of scientific research and industry1. It is a part of the Oleamide family of compounds, which are known for their high-quality reference standards, expertly manufactured for precise and reliable testing results2.



Synthesis Analysis

Unfortunately, the specific synthesis process for (S)-N-(1-Hydroxypropan-2-yl)oleamide is not readily available from the search results. However, it is known to be a part of the Oleamide family of compounds, which are rigorously tested and meet industry standards2.



Molecular Structure Analysis

The molecular formula of (S)-N-(1-Hydroxypropan-2-yl)oleamide is C21H41NO21. It has a molecular weight of 339.6 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results. However, it is known that it has a molecular weight of 339.6 g/mol1.


Scientific Research Applications

Neuropharmacological Effects

  • Sleep-Inducing Properties : Oleamide has been identified as an endogenous sleep-inducing lipid. Studies have shown that it accumulates under conditions of sleep deprivation and induces sleep in experimental animals (Boger, Cravatt & Henriksen, 1998).
  • Interaction with Serotonin Receptors : Research has revealed that oleamide can modulate serotonin receptor-mediated responses, suggesting a role in neurotransmission (Thomas, Carson, Neal & Sutcliffe, 1997).

Biochemical Role

  • Gap Junction Communication : Oleamide has been found to inactivate gap junction–mediated communication between rat glial cells, which could influence higher order neuronal events like sleep induction (Guan, Cravatt, Ehring, Hall, Boger, Lerner & Gilula, 1997).
  • Enzymatic Regulation and Metabolism : The enzymatic regulation of oleamide's endogenous concentrations has been characterized. Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of oleamide (Farrell & Merkler, 2008).

Pharmacological Applications

  • Anti-inflammatory Properties : Oleamide has been studied for its potential anti-inflammatory effects, as observed in LPS-induced RAW264.7 murine macrophages and in a carrageenan-induced inflammatory rat model (Moon, Lee, Hong, Kim, Kim & Kim, 2018).
  • Potential in Hypertension : Studies indicate that the cardiovascular effects of oleamide are enhanced in hypertension, suggesting a role in cardiovascular health (Hopps, Dunn & Randall, 2012).

Other Applications

  • Synthesis and Chemical Analysis : Oleamide has been synthesized and analyzed for its chemical properties, indicating its potential in various industrial and medical applications (Edrissi, Falamaki & Moradi, 2009).
  • Usage in Medical Devices : It's also used as a lubricant in manufacturing polypropylene medical devices, with its distribution affected by sterilization methods (Berghaus, Ruppel, Martin & Petersen, 2022).

Safety And Hazards

The specific safety and hazards information for (S)-N-(1-Hydroxypropan-2-yl)oleamide is not readily available from the search results.


Future Directions

The future directions and potential applications of (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results. However, it is known that this compound has gained interest in recent years due to its potential applications in various fields of scientific research and industry1.


Relevant Papers
Unfortunately, the specific papers related to (S)-N-(1-Hydroxypropan-2-yl)oleamide are not readily available from the search results. However, it is known that this compound is a part of the Oleamide family of compounds, which are rigorously tested and meet industry standards2.


properties

IUPAC Name

(Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVYNYWIRWMRHH-PISNEZEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(1-Hydroxypropan-2-yl)oleamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Han, B Wang, H Jin, H Wang, M Chen - Medicinal Chemistry Research, 2017 - Springer
A total of 26 novel oleoylethanolamide derivatives were designed, synthesized, and characterized. All synthesized targets compounds were screened for their inhibitory activities …
Number of citations: 6 link.springer.com

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